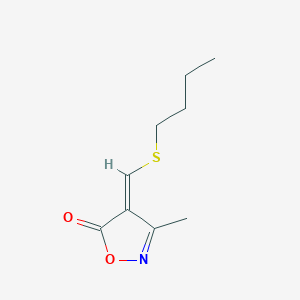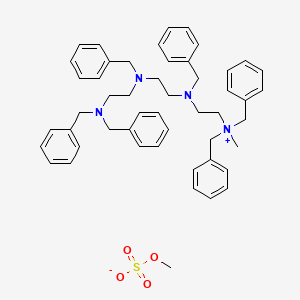
Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate is a complex organic compound with the molecular formula C50H60N4O4S. This compound is known for its intricate structure, which includes multiple benzyl and dibenzylamino groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of nucleophilic substitution reactions. The final step involves the quaternization of the tertiary amine with methyl sulphate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps such as recrystallization and chromatography are employed to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the benzyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzylamine: A simpler compound with similar structural features but fewer benzyl groups.
Tribenzylamine: Contains three benzyl groups and exhibits different chemical properties.
Tetrabenzylammonium chloride: Another quaternary ammonium compound with four benzyl groups.
Uniqueness
Dibenzyl(2-(benzyl(2-(benzyl(2-(dibenzylamino)ethyl)amino)ethyl)amino)ethyl)methylammonium methyl sulphate is unique due to its complex structure and multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
82799-35-7 |
|---|---|
Formule moléculaire |
C50H60N4O4S |
Poids moléculaire |
813.1 g/mol |
Nom IUPAC |
dibenzyl-[2-[benzyl-[2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethyl]amino]ethyl]-methylazanium;methyl sulfate |
InChI |
InChI=1S/C49H57N4.CH4O4S/c1-53(42-48-28-16-6-17-29-48,43-49-30-18-7-19-31-49)37-36-51(39-45-22-10-3-11-23-45)33-32-50(38-44-20-8-2-9-21-44)34-35-52(40-46-24-12-4-13-25-46)41-47-26-14-5-15-27-47;1-5-6(2,3)4/h2-31H,32-43H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
UCCJGOCHBVBOKR-UHFFFAOYSA-M |
SMILES canonique |
C[N+](CCN(CCN(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



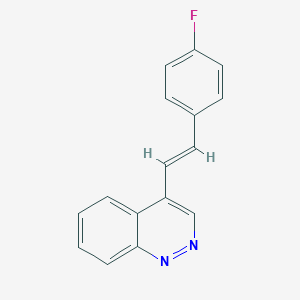
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
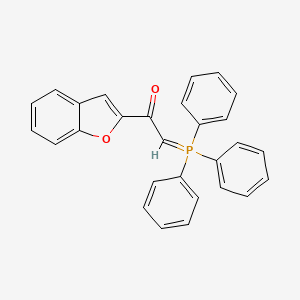
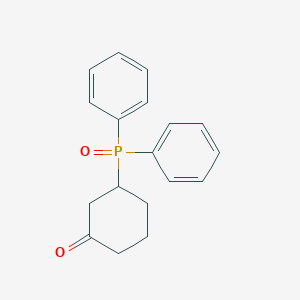
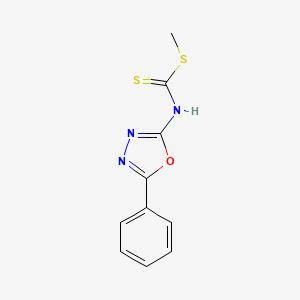

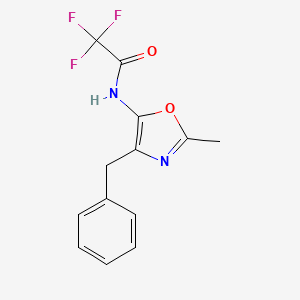

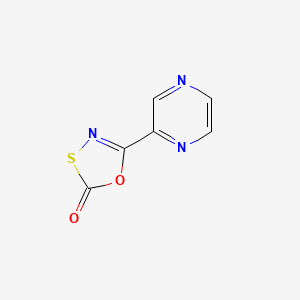
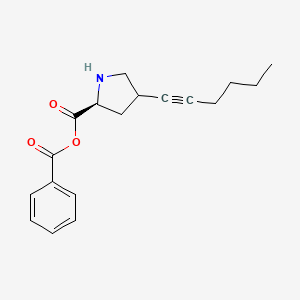
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)
